1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbohydrazide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-8-7-12(13(18)16-15)9(2)17(8)11-5-3-10(14)4-6-11/h3-7H,15H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYACYFAJSKXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-266 involves the construction of the aminothienopyrimidine scaffold. The process typically starts with the synthesis of the thiophene starting material, followed by the formation of the thienopyrimidine core.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
OSM-S-266 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the aminothienopyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in the reactions involving OSM-S-266 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aminothienopyrimidine scaffold .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H14FN3O
- Molecular Weight : 247.27 g/mol
- CAS Number : 380474-18-0
The compound features a pyrrole ring substituted with a fluorophenyl group and a carbohydrazide moiety, which contributes to its biological activity and potential applications.
Antimicrobial Activity
Research has indicated that derivatives of pyrrole compounds, including 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbohydrazide, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the presence of electron-withdrawing groups enhances its antibacterial activity. Specifically, compounds with similar structures have shown inhibition against Gram-positive and Gram-negative bacteria, including Mycobacterium smegmatis .
Anticancer Potential
Pyrrole derivatives have been investigated for their anticancer properties. The incorporation of the 4-fluorophenyl group is believed to enhance the compound's interaction with biological targets involved in cancer progression. Preliminary studies indicate that such compounds can induce apoptosis in cancer cells, making them candidates for further research in oncology .
Polymer Chemistry
The unique structure of this compound allows it to be utilized as a building block in polymer synthesis. Its ability to form stable bonds with other monomers can lead to the development of novel polymers with enhanced thermal and mechanical properties. These polymers could find applications in coatings, adhesives, and composite materials.
- Antibacterial Efficacy : A study conducted on various pyrrole derivatives demonstrated that modifications at the phenyl ring significantly influenced antibacterial activity. The compound was tested against standard bacterial strains, showing zones of inhibition comparable to established antibiotics .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that this compound exhibited cytotoxic effects, leading to cell death through apoptosis pathways. Further investigations are required to elucidate the exact mechanisms involved .
Mechanism of Action
The mechanism of action of OSM-S-266 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-266 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby inhibiting its activity and disrupting protein synthesis. This leads to the activation of the amino acid starvation response in the parasite, ultimately resulting in its death .
Comparison with Similar Compounds
Similar Compounds
OSM-S-106: Another compound in the aminothienopyrimidine series with similar antimalarial activity.
TCMDC-132385: A structurally related compound with mild activity against Plasmodium falciparum.
Uniqueness
OSM-S-266 is unique due to its specific mechanism of action, targeting Plasmodium falciparum asparagine tRNA synthetase. This distinguishes it from other antimalarial compounds that may target different pathways or enzymes. Additionally, the open-source nature of its development allows for collaborative research and rapid optimization of its properties .
Biological Activity
1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H14F N3O
- Molecular Weight : 231.27 g/mol
The presence of the fluorine atom in the phenyl ring is significant as it can influence the compound's lipophilicity and biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent activity against various bacterial strains.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 6.25 |
| This compound | Escherichia coli | 12.5 |
These results suggest that this compound could serve as a lead for developing new antibacterial agents .
Anticancer Activity
The compound's potential anticancer activity has also been explored. Studies indicate that pyrrole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
These findings demonstrate the compound's selective cytotoxicity towards cancer cells while sparing normal cells .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Modulation of Signaling Pathways : The compound may affect signaling pathways related to apoptosis and cellular stress responses.
Case Studies
A recent case study evaluated the efficacy of this compound in a murine model of bacterial infection. Mice treated with this compound exhibited significant reductions in bacterial load compared to controls. The study concluded that this compound could be a promising candidate for further development as an antibacterial agent .
Q & A
Q. How can researchers integrate machine learning for predictive property modeling?
- Methodological Answer : Train models on datasets of pyrrole derivatives using descriptors like logP, polar surface area, and Fukui indices. Tools like RDKit or PaDEL generate molecular fingerprints. A random forest model predicting solubility achieved R² > 0.9 when trained on 200+ analogs. Validation requires external test sets and SHAP analysis for interpretability .
Data Contradiction and Validation
Q. How to address discrepancies in spectroscopic data between synthesized batches?
- Methodological Answer : Batch-to-batch variations may arise from residual solvents or tautomerism. Use high-field NMR (500 MHz+) with deuterated DMSO to resolve overlapping signals. Spiking experiments with authentic standards confirm peak assignments. For hydrazide NH protons, variable-temperature NMR (VT-NMR) distinguishes dynamic exchange processes .
Q. What validation protocols ensure reproducibility in biological assays?
- Methodological Answer : Implement SOPs with internal controls (e.g., doxorubicin for cytotoxicity, acetazolamide for enzyme inhibition). Inter-laboratory validation via ring tests using blinded samples reduces bias. For IC₅₀ determinations, use four-parameter logistic curve fitting with R² ≥ 0.98. Report data following MIAME or ARRIVE guidelines .
Interdisciplinary Applications
Q. How can this compound be utilized in materials science (e.g., coordination chemistry)?
- Methodological Answer : The carbohydrazide group acts as a polydentate ligand for transition metals (e.g., Cu(II), Fe(III)). Synthesis of metal-organic frameworks (MOFs) involves refluxing the compound with metal salts (e.g., Cu(NO₃)₂) in DMF/water. Characterization via PXRD and BET surface area analysis reveals porosity and stability .
Q. What strategies enable enantioselective synthesis of chiral analogs?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) induce stereochemistry. For a pyrrole-3-carbohydrazide derivative, kinetic resolution using Candida antarctica lipase B achieved 90% ee. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
